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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B8087075

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with
pan-TAIRE family specificity, also inhibiting CDK16, CDK17, and CDK18. As a member of the
TAIRE family of kinases, CDK14 is involved in crucial cellular processes, including cell cycle
regulation, particularly mitotic progression, and the Wnt signaling pathway. The covalent nature
of FMF-04-159-2 allows for sustained inhibition of its targets, making it a valuable tool for
elucidating the downstream signaling events regulated by these kinases. This document
provides detailed application notes and protocols for utilizing FMF-04-159-2 in
phosphoproteomics studies to identify and quantify changes in protein phosphorylation upon
inhibition of CDK14 and other TAIRE kinases.

Mechanism of Action

FMF-04-159-2 acts as a covalent inhibitor, forming a stable bond with its target kinases. This
irreversible inhibition is advantageous for phosphoproteomics studies as it ensures complete
and sustained target engagement, leading to more pronounced and detectable changes in the
phosphoproteome. It is important to note that FMF-04-159-2 also exhibits some off-target
activity, most notably against CDK2, albeit with a lower potency. For studies aiming to isolate
the specific effects of CDK14, the use of its reversible analog, FMF-04-159-R, as a control is
highly recommended.
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Quantitative Data

The following tables summarize the inhibitory activity of FMF-04-159-2 against various kinases.

Table 1: In Vitro Inhibitory Activity of FMF-04-159-2

Target Kinase Assay Type IC50 (nM) Reference
CDK14 Kinase Activity 88

CDK16 Kinase Activity 10

CDK14 Cellular BRET 40

CDK2 Cellular BRET 256

Table 2: Cellular Proliferation Inhibition

Cell Line Assay Type IC50 (nM) Reference

HCT116 Proliferation 1,144 + 190

Experimental Protocols

This section provides detailed protocols for a typical phosphoproteomics experiment using
FMF-04-159-2.

Cell Culture and Treatment

e Cell Line: HCT116 human colorectal carcinoma cells are a suitable model system.

e Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%
Cco2.

e SILAC Labeling (Optional but Recommended): For quantitative phosphoproteomics, use
Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
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o Culture cells for at least five doublings in SILAC-compatible medium containing either
“light" (L-Arginine and L-Lysine) or "heavy" (33Ce'>Na-L-Arginine and 3Ce>N2-L-Lysine)
amino acids.

¢ FMF-04-159-2 Treatment:

[¢]

Prepare a stock solution of FMF-04-159-2 in DMSO. For example, a 10 mM stock.

[¢]

Treat cells with 1 uM FMF-04-159-2 for 4 hours.

[e]

For the control group, treat cells with an equivalent volume of DMSO.

o

To distinguish between covalent and reversible effects, a washout experiment can be
performed. After the initial treatment, replace the medium with fresh medium without the
inhibitor and incubate for a further 2 hours.

Cell Lysis and Protein Digestion

o Lysis:

[e]

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

o Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCI pH 8.0, 1 mM
sodium orthovanadate, 1 mM sodium fluoride, 1 mM beta-glycerophosphate, and protease
inhibitor cocktail).

o Sonicate the lysate to shear DNA and reduce viscosity.
o Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

o Protein Quantification: Determine the protein concentration of the lysate using a compatible
protein assay (e.g., BCA assay).

e Reduction and Alkylation:

o Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and
incubating at 56°C for 30 minutes.
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o Alkylate the proteins by adding iodoacetamide to a final concentration of 15 mM and
incubating in the dark at room temperature for 30 minutes.

e Digestion:
o Dilute the urea concentration to less than 2 M with 50 mM Tris-HCI pH 8.0.

o Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at
37°C.

e Peptide Cleanup:

o

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

[¢]

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

[e]

Elute the peptides with a solution containing acetonitrile and 0.1% TFA.

[e]

Dry the eluted peptides using a vacuum centrifuge.

Phosphopeptide Enrichment

e Enrichment Method: Titanium dioxide (TiOz2) or Immobilized Metal Affinity Chromatography
(IMAC) are commonly used for phosphopeptide enrichment.

e TiO2 Enrichment Protocol:

o Resuspend the dried peptides in a loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M
glycolic acid).

o Equilibrate the TiO2 beads with the loading buffer.
o Incubate the peptide solution with the TiO2 beads to allow for phosphopeptide binding.

o Wash the beads several times with a wash buffer (e.g., 80% acetonitrile, 1% TFA) to
remove non-phosphorylated peptides.

o Elute the phosphopeptides with an elution buffer (e.g., 10% ammonia solution).
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o Acidify the eluted phosphopeptides with formic acid.
o Desalt the phosphopeptides using a C18 StageTip.

o Dry the final phosphopeptide sample in a vacuum centrifuge.

LC-MS/MS Analysis

e Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion)
coupled to a nano-liquid chromatography (nanoLC) system is recommended.

e LC Separation:
o Resuspend the phosphopeptides in a loading solvent (e.g., 0.1% formic acid in water).

o Separate the peptides on a reversed-phase C18 column using a gradient of increasing
acetonitrile concentration.

 MS/MS Data Acquisition:
o Acquire data in a data-dependent acquisition (DDA) mode.

o Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the
most intense precursor ions.

o Use higher-energy collisional dissociation (HCD) for fragmentation.

o Enable a neutral loss trigger for the detection of phosphopeptides.

Data Analysis

» Database Search: Use a search engine like MaxQuant or Sequest to identify peptides and
proteins from the raw MS data.

» Phosphosite Localization: Utilize algorithms within the search software to confidently localize
the phosphorylation sites.

o Quantitative Analysis: For SILAC experiments, the relative abundance of "heavy" and "light"
labeled peptides will be used to quantify the changes in phosphorylation upon FMF-04-159-2

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8087075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

tfreatment.

+ Bioinformatics Analysis: Perform pathway analysis and motif enrichment on the significantly
regulated phosphosites to identify the biological processes and kinase-substrate
relationships affected by FMF-04-159-2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by FMF-04-159-2 and the
experimental workflow for a phosphoproteomics study.
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Caption: FMF-04-159-2 signaling pathway.
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Caption: Phosphoproteomics experimental workflow.

Expected Outcomes and Interpretation

A phosphoproteomics study using FMF-04-159-2 is expected to reveal a significant number of
phosphosites that are downregulated upon treatment. These downregulated sites are potential
substrates of CDK14, other TAIRE kinases, or their downstream signaling partners.
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Table 3: Examples of Phosphosites Downregulated by FMF-04-159-2 in HCT116 Cells

Protein Phosphosite
NUMA1 S395

TPX2 S738

KIF2C S180

BORA S269

CEP192 S1097

LMNB1 S23

Note: This is a partial list for illustrative
purposes, derived from supplementary data of

Ferguson et al., Cell Chemical Biology, 2019.

The identification of these and other regulated phosphosites can provide novel insights into the
cellular functions of the TAIRE kinases. For instance, the downregulation of phosphorylation on
proteins involved in spindle assembly and chromosome segregation would further support the
role of these kinases in mitosis. By mapping the identified phosphoproteins to known signaling
pathways, researchers can build a more comprehensive understanding of the molecular
mechanisms regulated by CDK14 and its family members.

Conclusion

FMF-04-159-2 is a powerful chemical probe for investigating the roles of CDK14 and the TAIRE
kinase family in cellular signaling. The protocols and information provided in this document
offer a comprehensive guide for designing and executing phosphoproteomics experiments to
uncover the downstream targets and pathways regulated by these important kinases. Careful
experimental design, including the use of appropriate controls, will enable researchers to
generate high-quality, interpretable data to advance our understanding of cell cycle control,
development, and disease.

 To cite this document: BenchChem. [Application Notes and Protocols for FMF-04-159-2 in
Phosphoproteomics Studies]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b8087075#using-fmf-04-159-2-in-a-
phosphoproteomics-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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